5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne under copper(I) catalysis
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for subsequent functional group modifications. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography would be critical to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins or enzymes. The amino and carboxamide groups can further modulate its reactivity and interaction with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methylaniline
- 4-Amino-2-hydroxytoluene
- 5-Amino-o-cresol
Uniqueness
Compared to similar compounds, 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups and the presence of the triazole ring. This structural complexity enhances its potential for diverse applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-4-13-7-5-6-8-15(13)23-18(28)12-27-20(22)19(25-26-27)21(29)24-16-10-9-14(30-2)11-17(16)31-3/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMUPLGCALUAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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